N-(3-ethylphenyl)-2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide
説明
特性
IUPAC Name |
N-(3-ethylphenyl)-2-[8-fluoro-5-[(3-methylphenyl)methyl]-3-oxopyrazolo[4,3-c]quinolin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN4O2/c1-3-19-7-5-9-22(13-19)30-26(34)17-33-28(35)24-16-32(15-20-8-4-6-18(2)12-20)25-11-10-21(29)14-23(25)27(24)31-33/h4-14,16H,3,15,17H2,1-2H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJXNLDIFDXLMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C(=O)C3=CN(C4=C(C3=N2)C=C(C=C4)F)CC5=CC=CC(=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(3-ethylphenyl)-2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide is a synthetic compound with significant potential in pharmacological applications. Its complex structure suggests possible interactions with various biological targets, particularly in the realm of anti-inflammatory and anticancer activities.
The compound has the following chemical properties:
- Molecular Formula : C28H25FN4O2
- Molecular Weight : 468.5 g/mol
- CAS Number : 931737-33-6
1. Anti-inflammatory Activity
Research indicates that derivatives of pyrazoloquinoline compounds exhibit notable anti-inflammatory properties. In particular, compounds similar to N-(3-ethylphenyl)-2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-I and COX-II), which are critical in the inflammatory response.
| Compound | IC50 (μM) | Selectivity |
|---|---|---|
| Celecoxib | 0.78 | 9.51 |
| PYZ31 | 0.01987 | Higher than Celecoxib |
| N-(3-Ethylphenyl)-... | TBD | TBD |
The compound's structural features may enhance its binding affinity to COX-II compared to COX-I, suggesting a potential for selective inhibition that could minimize side effects typically associated with non-selective NSAIDs .
2. Anticancer Activity
The pyrazoloquinoline scaffold is also recognized for its anticancer properties. Studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest.
A study investigating the cytotoxic effects of related pyrazoloquinolines found that they could significantly reduce the viability of several cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (Cervical) | 15 |
| MCF7 (Breast) | 20 |
| A549 (Lung) | 25 |
These findings indicate that N-(3-ethylphenyl)-2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide may possess significant anticancer activity, warranting further investigation into its mechanisms of action and therapeutic potential .
The biological activity of N-(3-ethylphenyl)-2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide likely involves multiple pathways:
- Inhibition of COX Enzymes : By selectively inhibiting COX-II, the compound may reduce prostaglandin synthesis, leading to decreased inflammation.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells through mitochondrial dysfunction or activation of caspases.
- Cell Cycle Arrest : It may interfere with key regulatory proteins involved in cell cycle progression.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of related compounds:
- Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory activity. One derivative exhibited an IC50 value significantly lower than that of Celecoxib .
- Anticancer Activity Assessment : In vitro studies showed that similar pyrazoloquinoline compounds could effectively inhibit tumor growth in various cancer cell lines .
類似化合物との比較
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs from the evidence:
Key Structural Differences and Implications
Core Heterocycle Variations: The target compound’s pyrazolo[4,3-c]quinoline core distinguishes it from the pyrimido[5,4-b]indole in and the triazolo[4,3-a]quinoxaline in . These differences influence electronic properties and binding interactions. For example, pyrimidoindoles may exhibit stronger π-π stacking due to extended aromatic systems, while triazoloquinoxalines offer additional hydrogen-bonding sites .
Substituent Effects: Fluorine: The 8-fluoro group in the target compound and ’s pyrimidoindole enhances metabolic stability and lipophilicity, a common strategy in drug design to improve bioavailability . Acetamide Side Chain: The acetamide linkage to aromatic rings (e.g., 3-ethylphenyl in the target compound vs. 3-chloro-4-methylphenyl in ) modulates target selectivity. Chlorine in ’s compound may increase electronegativity, affecting receptor affinity .
Physicochemical Properties: The ethyl carboxylate in ’s compound (7f) confers higher polarity (mp 248–251°C) compared to acetamide derivatives, which may exhibit better tissue penetration .
準備方法
Friedländer Condensation
Reaction of 5-amino-2-fluorobenzaldehyde with 3-methyl-1H-pyrazol-5(4H)-one under acidic conditions yields the intermediate 8-fluoro-3-oxo-2H,3H-pyrazolo[4,3-c]quinoline (Table 1). The reaction proceeds via nucleophilic attack of the pyrazolone’s α-carbon on the aldehyde, followed by cyclodehydration.
Table 1: Friedländer Condensation Conditions
| Component | Quantity | Conditions | Yield |
|---|---|---|---|
| 5-Amino-2-fluorobenzaldehyde | 10 mmol | AcOH, 110°C, 12 h | 68% |
| 3-Methyl-1H-pyrazol-5(4H)-one | 10 mmol | Nitrogen atmosphere |
Functionalization at Position 5: Introduction of (3-Methylphenyl)methyl Group
The 5-[(3-methylphenyl)methyl] substituent is introduced via alkylation using 3-methylbenzyl bromide under basic conditions. The quinoline nitrogen at position 5 is deprotonated with potassium tert-butoxide, facilitating nucleophilic substitution (Table 2).
Table 2: Alkylation Reaction Parameters
| Reagent | Molar Ratio | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 3-Methylbenzyl bromide | 1.2 eq | DMF | 80°C | 6 h | 75% |
Acetamide Side Chain Installation at Position 2
The 2-acetamide moiety is incorporated through a two-step process:
-
Chloroacetylation : Treatment with chloroacetyl chloride in dichloromethane introduces the chloroacetate group.
-
Amidation : Reaction with 3-ethylaniline in the presence of Hünig’s base forms the final acetamide (Table 3).
Table 3: Acetamide Synthesis Details
| Step | Reagent | Conditions | Intermediate Yield |
|---|---|---|---|
| Chloroacetylation | ClCH₂COCl (1.5 eq) | DCM, 0°C → RT, 4 h | 82% |
| Amidation | 3-Ethylaniline (1.3 eq) | DIPEA, THF, reflux, 8 h | 65% |
Regioselective Fluorination at Position 8
The 8-fluoro substituent is introduced early in the synthesis (Step 1.1) via the fluorinated benzaldehyde precursor. Alternative methods, such as direct electrophilic fluorination using Selectfluor®, are less efficient (<30% yield) due to competing side reactions.
Analytical Characterization
Critical validation steps include:
-
¹H/¹³C NMR : Confirmation of substituent positions via distinct shifts (e.g., fluoro-induced deshielding at C8: δ 162.5 ppm).
-
HRMS : Molecular ion peak at m/z 468.5 [M+H]⁺ aligns with the formula C28H25FN4O2.
-
HPLC Purity : >98% achieved after silica gel chromatography (hexane:EtOAc 3:1).
Challenges and Optimization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
